3-(3,4,5-Trifluorophenyl)butanoic acid 3-(3,4,5-Trifluorophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18236719
InChI: InChI=1S/C10H9F3O2/c1-5(2-9(14)15)6-3-7(11)10(13)8(12)4-6/h3-5H,2H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H9F3O2
Molecular Weight: 218.17 g/mol

3-(3,4,5-Trifluorophenyl)butanoic acid

CAS No.:

Cat. No.: VC18236719

Molecular Formula: C10H9F3O2

Molecular Weight: 218.17 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4,5-Trifluorophenyl)butanoic acid -

Specification

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
IUPAC Name 3-(3,4,5-trifluorophenyl)butanoic acid
Standard InChI InChI=1S/C10H9F3O2/c1-5(2-9(14)15)6-3-7(11)10(13)8(12)4-6/h3-5H,2H2,1H3,(H,14,15)
Standard InChI Key OCHLBHUEYMFRMI-UHFFFAOYSA-N
Canonical SMILES CC(CC(=O)O)C1=CC(=C(C(=C1)F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-(2,4,5-Trifluorophenyl)butanoic acid belongs to the class of fluorinated aromatic carboxylic acids. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₀H₁₀F₃NO₂PubChem
Molecular Weight233.19 g/molPubChem
IUPAC Name3-amino-4-(2,4,5-trifluorophenyl)butanoic acidPubChem
SMILES NotationC1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)NPubChem
InChI KeyKEFQQJVYCWLKPL-UHFFFAOYSA-NPubChem

The compound’s trifluorophenyl group enhances its lipophilicity and metabolic stability, while the carboxylic acid and amino groups enable hydrogen bonding and salt formation .

Stereochemical Considerations

The chiral center at the β-carbon allows for enantiomeric forms. The (R)-enantiomer is particularly significant in pharmaceutical contexts, as demonstrated in patented synthesis methods for protease inhibitors .

Synthetic Methodologies

Industrial-Scale Synthesis

A 2020 patent (CN112500316A) outlines an optimized route for producing Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid :

  • Reaction Setup:

    • Substrates: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Compound I) and di-tert-butyl dicarbonate (Compound II).

    • Solvent: Toluene (water-immiscible organic solvent).

    • Base: Sodium hydroxide (1:1.2 molar ratio to Compound I).

  • Conditions:

    • Temperature: 20°C.

    • Duration: 10 hours.

    • Yield: >90% purity with <5% condensation impurities .

This method avoids traditional amine-protecting groups like triethylamine, which often generate side products (e.g., 6.23% impurities in comparative trials) .

Comparative Analysis of Methods

MethodSolventBasePurity (%)Impurities (%)
Patent (CN112500316A)TolueneNaOH92.665.96
ConventionalMethyl t-butyl etherTriethylamine83.756.23

The patent’s aqueous-organic biphasic system minimizes side reactions, making it industrially viable .

Applications in Pharmaceutical Research

Role in Drug Intermediate Synthesis

This compound is a precursor to Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, a critical intermediate for:

  • Protease Inhibitors: Used in antiviral therapies targeting hepatitis C and HIV .

  • Neurological Agents: Modulators of GABA receptors for epilepsy treatment .

Mechanistic Insights

The trifluorophenyl group’s electron-withdrawing effects stabilize transition states in enzyme-substrate interactions, enhancing binding affinity . The amino and carboxyl groups facilitate interactions with catalytic residues in proteases, as evidenced by molecular docking studies .

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical Purity: Achieving >99% enantiomeric excess remains challenging without chiral auxiliaries.

  • Scale-Up Costs: Fluorinated reagents contribute to high production expenses.

Emerging Opportunities

  • Continuous Flow Chemistry: Potential to reduce reaction times and improve yield consistency.

  • Biocatalytic Routes: Enzymatic resolution methods for greener synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator